molecular formula C27H29FN2O3S B2940944 3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide CAS No. 451476-66-7

3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide

Cat. No. B2940944
CAS RN: 451476-66-7
M. Wt: 480.6
InChI Key: HDKPWSCVUJAUET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

PET Imaging of σ Receptors

Research on compounds structurally related to 3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide has shown promise in the development of ligands for PET imaging of σ receptors. For instance, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide derivatives have demonstrated high affinities and selectivities for σ receptors, indicating their potential as radioligands for σ receptor imaging in humans. This application is significant for the study of various neurological disorders and for drug development targeting σ receptors (Shiue et al., 1997).

Anticancer Activity

Compounds with a sulfonylbenzamide structure have been evaluated for their anticancer properties. For example, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown remarkable cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. These compounds have been found to induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Material Science Applications

In the field of materials science, derivatives of sulfonylbenzamide have been investigated for their potential in creating novel polymeric materials. For instance, novel diamines incorporating sulfone, ether, and amide structures have been synthesized and used to prepare polyimides with enhanced thermal stability and mechanical properties. These materials are of interest for various industrial applications, including electronics and aerospace, due to their excellent performance characteristics (Mehdipour‐Ataei et al., 2004).

Antimicrobial and Antifungal Agents

Sulfonamides and carbamates derived from fluoro-morpholinoaniline, an intermediate in the synthesis of linezolid, have shown promising antimicrobial and antifungal activities. These compounds have been evaluated against a variety of bacterial and fungal strains, demonstrating their potential as new therapeutic agents in combating infectious diseases (Janakiramudu et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)sulfonyl-N-(4-ethylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN2O3S/c1-2-20-8-11-24(12-9-20)29-27(31)23-10-13-25(28)26(19-23)34(32,33)30-16-14-22(15-17-30)18-21-6-4-3-5-7-21/h3-13,19,22H,2,14-18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKPWSCVUJAUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide

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